molecular formula C16H22N4O3 B2840053 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1171425-43-6

2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2840053
CAS No.: 1171425-43-6
M. Wt: 318.377
InChI Key: DTGOSWXYYWAREE-UHFFFAOYSA-N
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Description

This compound features a benzoimidazole core substituted with a methoxy group at position 5, linked via a methylene group to a piperazine ring, which is further connected to a methoxy-substituted ethanone moiety.

Properties

IUPAC Name

2-methoxy-1-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-22-11-16(21)20-7-5-19(6-8-20)10-15-17-13-4-3-12(23-2)9-14(13)18-15/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGOSWXYYWAREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: The methoxy group in the target compound and 5k may enhance solubility compared to halogenated analogs like sertaconazole . Piperazine in the target compound and 5k likely improves pharmacokinetic properties (e.g., blood-brain barrier penetration) versus triazole-linked analogs (e.g., 4d) .

Synthetic Routes: The target compound’s synthesis may resemble ’s method (reflux in ethanol with nucleophilic substitution) . Triazole-containing analogs (e.g., 4d, 5k) use click chemistry, which offers modularity but requires copper catalysts .

Pharmacological Profiles: Anticancer: Piperazine-benzothiazole hybrids (e.g., 5k) inhibit cancer cell growth via kinase or receptor modulation . Antimicrobial: Triazole-ethanone derivatives (e.g., 4d) disrupt microbial enzymes or membranes . Receptor Antagonism: Methoxy-benzoimidazole-propanoic acid () targets estrogen receptors, suggesting the target compound could be modified for hormone-related therapies .

Q & A

Basic Research Questions

Q. How can I design a multi-step synthesis protocol for this compound, considering its benzimidazole and piperazine moieties?

  • Methodological Answer :

  • Step 1 : Synthesize the 5-methoxy-1H-benzo[d]imidazole core via cyclization of 4-methoxy-o-phenylenediamine with glyoxylic acid under acidic conditions .
  • Step 2 : Introduce the piperazine ring by alkylation using 1-(chloromethyl)piperazine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
  • Step 3 : Couple the intermediate with 2-methoxyacetyl chloride via nucleophilic acyl substitution in dichloromethane, using triethylamine as a catalyst .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline products, leveraging the compound’s moderate polarity .
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% methanol in DCM) to separate closely related byproducts .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with synthetic standards .

Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure?

  • Methodological Answer :

  • ¹H NMR :
  • Look for singlet peaks at δ 3.8–4.0 ppm (methoxy groups) .
  • Aromatic protons on the benzimidazole ring appear as doublets in δ 7.0–7.5 ppm .
  • Mass Spectrometry : Expect a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₉H₂₅N₃O₃), with fragmentation patterns indicating cleavage at the piperazine-ethanone bond .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., water, DMSO) and predict solubility .
  • Validation : Compare computed IR spectra with experimental data to refine force-field parameters .

Q. What experimental strategies can elucidate the compound’s biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against G-protein-coupled receptors (GPCRs) using radioligand displacement (e.g., ³H-labeled ligands) to identify affinity for histamine or serotonin receptors, given structural analogs in .
  • Enzyme Inhibition Studies : Test inhibitory effects on kinases (e.g., MAPK) via fluorescence-based assays, using ATP-competitive probes .
  • Cellular Toxicity : Evaluate IC₅₀ values in HEK-293 or HepG2 cells using MTT assays, with dose-response curves over 24–72 hours .

Q. How can reaction mechanisms for key synthetic steps (e.g., alkylation) be validated?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation during piperazine alkylation .
  • Isotopic Labeling : Introduce deuterated reagents (e.g., CD₃OD) to confirm proton transfer pathways in acid-catalyzed cyclization .
  • Computational Validation : Compare activation energies (ΔG‡) from DFT calculations with experimental rate constants .

Key Considerations for Researchers

  • Contradictions in Data : and highlight trade-offs between computational accuracy (e.g., B3LYP vs. hybrid functionals) and experimental validation. Prioritize empirical data for reaction optimization.
  • Biological Relevance : While and suggest receptor-binding potential, avoid overextrapolation to therapeutic claims without in vivo validation.

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